Icariside F2

Catalog No.
S3220065
CAS No.
115009-57-9
M.F
C18H26O10
M. Wt
402.396
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icariside F2

CAS Number

115009-57-9

Product Name

Icariside F2

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol

Molecular Formula

C18H26O10

Molecular Weight

402.396

InChI

InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1

InChI Key

NJMQSVWMCODQIP-FQXXIRCGSA-N

SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O

Solubility

not available

Icariside F2 is a prenylated flavonoid compound found in Epimedium plants, particularly the species Epimedium brevicornum []. While its traditional uses in Chinese medicine have focused on sexual health, ongoing scientific research is exploring its potential therapeutic applications in various areas. Here's a breakdown of some promising research directions:

Bone Health

Studies suggest Icariside F2 may promote bone formation and improve bone mineral density. Research on ovariectomized mice has shown it can stimulate osteoblast activity, the cells responsible for bone formation []. This indicates a potential benefit for preventing or managing osteoporosis, a condition characterized by bone loss.

Icariside F2 is an aromatic glycoside with the chemical formula C18H26O10. It has been isolated from various natural sources, including the leaves of Elsholtzia ulmoides and Camellia sinensis (tea plant) among others . The compound features a complex structure characterized by multiple hydroxyl groups and a glycosidic bond, which contribute to its biological activities.

Icariside F2's proposed mechanism of action centers around its ability to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a protein complex involved in inflammatory processes []. By inhibiting NF-κB, Icariside F2 may potentially reduce the production of inflammatory molecules []. More research is needed to fully understand its mechanism.

Typical of glycosides. These include:

  • Hydrolysis: In the presence of acids or specific enzymes like β-glucosidase, Icariside F2 can be hydrolyzed to release its aglycone and sugar components .
  • Oxidation: The hydroxyl groups on the aromatic ring can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
  • Reduction: Reduction reactions may convert certain functional groups into alcohols or other reduced forms.

These reactions are essential for understanding its stability and reactivity in biological systems.

Icariside F2 exhibits several notable biological activities:

  • NF-κB Inhibition: It has been identified as a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), with an IC50 value of 16.25 μM. This inhibition suggests potential anti-inflammatory properties .
  • Antioxidant Activity: The compound has demonstrated antioxidant effects, which can help in mitigating oxidative stress in cells.
  • Antimicrobial Properties: Preliminary studies indicate that Icariside F2 may possess antimicrobial activity against various pathogens.

These activities highlight its potential therapeutic applications.

The synthesis of Icariside F2 can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from plant sources using solvents like ethanol or methanol .
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where an appropriate sugar moiety is coupled with the aglycone using specific catalysts or reagents.
  • Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases can also be employed to produce Icariside F2 in a more environmentally friendly manner.

Icariside F2 has potential applications in various fields:

  • Pharmaceuticals: Due to its NF-κB inhibitory activity, it may be developed into anti-inflammatory drugs.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases associated with oxidative stress.
  • Cosmetics: The compound's skin-protective properties could be beneficial in cosmetic formulations targeting skin aging and damage.

Icariside F2 shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeNotable ActivitySource
Icariside IIGlycosideAntioxidantElsholtzia ulmoides
KaempferolFlavonoidAntioxidant, anti-inflammatoryVarious plants
QuercetinFlavonoidAntioxidant, anti-cancerOnions, apples

Uniqueness of Icariside F2

What distinguishes Icariside F2 from these similar compounds is its specific inhibition of NF-κB, which is crucial for regulating immune responses and inflammation. While other compounds may share antioxidant properties, Icariside F2's targeted action on inflammatory pathways presents unique therapeutic opportunities.

XLogP3

-2.3

Wikipedia

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol

Dates

Modify: 2024-04-14

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